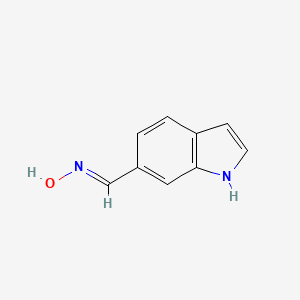

1H-indole-6-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-indole-6-carbaldehyde oxime is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique

Reactions with Electrophilic Alkenes/Alkynes

1H-Indole-6-carbaldehyde oxime engages in reactions with electrophilic alkenes and alkynes. This reaction process includes the formation of isoxazolidines through a tandem nitrone generation and 1,3-dipolar cycloaddition process, highlighting its potential in complex organic synthesis (Malamidou-Xenikaki et al., 1997).

Route to Annelated Pyrido[4,3-b]indoles

The derivatives of indole-3-carbaldehyde oxime can undergo cyclization to form pyrido-indoles. This synthesis pathway demonstrates the compound's utility in the creation of complex heterocyclic structures (Gilchrist et al., 1997).

Application in Supramolecular Chemistry

This compound has been used as a ligand for coordinating paramagnetic transition metal ions. This application led to the creation of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, indicating its relevance in materials science and nanotechnology (Giannopoulos et al., 2014).

Gold-Catalyzed Cycloisomerizations

The compound facilitates gold-catalyzed cycloisomerizations, leading to the formation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This showcases its potential in catalytic processes and organic transformations (Kothandaraman et al., 2011).

Synthesis of Microbial Active Compounds

This compound is used in the synthesis of microbial active indole-substituted oxadiazoles. These compounds have shown promising in vitro anti-microbial activities, indicating potential pharmaceutical applications (Suryawanshi et al., 2023).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

1H-Indole-6-carbaldehyde oxime is a specialty product used in proteomics research Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, influencing the function of the target proteins and the biochemical pathways they are involved in.

Biochemical Pathways

Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can affect various biochemical pathways, leading to a wide range of downstream effects.

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

1H-indole-6-carbaldehyde oxime plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor for the synthesis of active molecules through multicomponent reactions . These interactions often involve covalent bonding and can lead to the formation of complex structures that are essential for various biological activities.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial activities . These effects are crucial for maintaining cellular homeostasis and protecting cells from oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions are essential for the compound’s biological activity and its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various chemical transformations, which can affect their biological activity . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. For example, indole derivatives are known to participate in the biosynthesis of indole glucosinolates and other secondary metabolites . These metabolic pathways are crucial for the compound’s biological activity and its role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation in specific tissues, which is important for its therapeutic effects.

Subcellular Localization

This compound can be localized to specific subcellular compartments, where it exerts its biological effects. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.

Propriétés

IUPAC Name |

(NE)-N-(1H-indol-6-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVPBLUWVAYFSN-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CN2)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)